

physical properties of Methyl 3-bromonaphthalene-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 3-bromonaphthalene-1-carboxylate**

Cat. No.: **B100112**

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **Methyl 3-bromonaphthalene-1-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **Methyl 3-bromonaphthalene-1-carboxylate**, a key intermediate in organic synthesis. The information is presented to support research, development, and drug discovery activities.

Core Physical and Chemical Properties

Methyl 3-bromonaphthalene-1-carboxylate is a naphthalene derivative with a bromine substituent and a methyl ester group. These functional groups contribute to its utility as a building block in the synthesis of more complex molecules for pharmaceuticals and material science.^[1] Its appearance is a white to off-white crystalline powder.^[1]

Summary of Physical Properties

A summary of the key physical and chemical properties of **Methyl 3-bromonaphthalene-1-carboxylate** is presented in the table below.

Property	Value	Source
Molecular Formula	$C_{12}H_9BrO_2$	[1]
Molecular Weight	265.11 g/mol	[1]
Appearance	White to off-white crystalline powder	[1]
CAS Number	16650-63-8	[1]

Note: At the time of this publication, specific experimental data for the melting point, boiling point, density, and solubility of **Methyl 3-bromonaphthalene-1-carboxylate** were not available in the public domain. The data for the parent compound, 3-bromo-naphthalene-1-carboxylic acid, includes a melting point of 176-180 °C.

Experimental Protocols

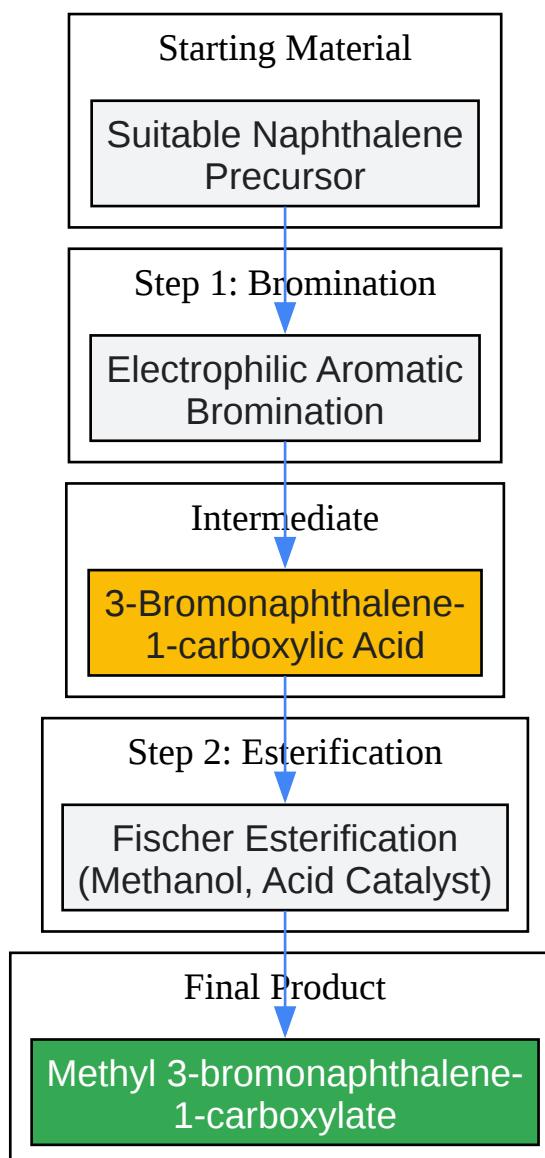
While a specific, detailed experimental protocol for the synthesis of **Methyl 3-bromonaphthalene-1-carboxylate** is not readily available, a general and widely used method for its preparation is the Fischer esterification of 3-bromonaphthalene-1-carboxylic acid.

General Fischer Esterification Protocol

This protocol outlines the general steps for the esterification of a carboxylic acid, which can be adapted for the synthesis of **Methyl 3-bromonaphthalene-1-carboxylate**.

Materials:

- 3-bromonaphthalene-1-carboxylic acid
- Methanol (in large excess, to act as both reagent and solvent)
- A strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)
- Anhydrous sodium sulfate or magnesium sulfate (for drying)
- Sodium bicarbonate solution (for neutralization)


- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromonaphthalene-1-carboxylic acid in an excess of methanol.
- Catalyst Addition: Carefully add a catalytic amount of the strong acid to the solution.
- Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Workup:
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Remove the excess methanol under reduced pressure using a rotary evaporator.
 - Dissolve the residue in an organic solvent for extraction.
 - Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
 - Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
 - Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
- Purification: The crude **Methyl 3-bromonaphthalene-1-carboxylate** can be purified by recrystallization or column chromatography to yield the final product.

Logical Workflow for Synthesis

The synthesis of **Methyl 3-bromonaphthalene-1-carboxylate** typically follows a two-step logical path starting from a suitable naphthalene precursor. The following diagram illustrates this general workflow.

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **Methyl 3-bromonaphthalene-1-carboxylate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [physical properties of Methyl 3-bromonaphthalene-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b100112#physical-properties-of-methyl-3-bromonaphthalene-1-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com